molecular formula C19H22ClN7O B2367863 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one CAS No. 920228-24-6

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one

Cat. No. B2367863
M. Wt: 399.88
InChI Key: UOEDSVZDMWPBQD-UHFFFAOYSA-N
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Description

The compound belongs to the family of [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have shown inhibitory effects on certain biological processes . For instance, they have been found to inhibit CHIKV replication and exhibit antiproliferative activity .


Synthesis Analysis

The synthesis of similar compounds involves cyclization of a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one core attached to a piperazine and a pentanone . The exact structure would require further analysis.

Scientific Research Applications

Antimicrobial Activity

Compounds with structures similar to 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one have been investigated for their antimicrobial activities. For instance, a variety of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and pyrimido[1,6-b][1,2,4]-triazine derivatives showed tested antimicrobial activity (El-Agrody et al., 2001). Similarly, new 1,2,4-triazole derivatives have demonstrated moderate to good antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Anticancer Activity

Several studies have explored the anticancer potential of compounds structurally related to the queried compound. For instance, compounds containing the 1,2,4-triazolo[4,3-a]pyrimidin-3(2H)-one and 6,7,8,9-tetrahydro-2H-pyrido-[1,2-a]-1,3,5-triazine-2,4(3H)-dione ring systems have been identified as useful components for developing 5-HT2 antagonists with implications in cancer therapy (Watanabe et al., 1992). Additionally, certain 1,2,4-triazine derivatives bearing a piperazine amide moiety have shown promising antiproliferative effects against breast cancer cells (Yurttaş et al., 2014).

Antihypertensive Agents

1,2,4-triazolol[1,5-alpha]pyrimidines, structurally related to the compound of interest, have been synthesized and evaluated for their antihypertensive activity. Some of these compounds displayed promising antihypertensive effects in vitro and in vivo (Bayomi et al., 1999).

In Vitro Studies

In vitro studies of similar compounds have provided insights into their biological activities. For example, the synthesis and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives showed that certain compounds exhibited superior antimicrobial activities against specific bacterial strains (Patil et al., 2021).

Future Directions

The future directions for this compound could involve further exploration of its biological activities, as well as its potential applications in medicinal chemistry . Additionally, the synthesis methods could be optimized for better yield and efficiency .

properties

IUPAC Name

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN7O/c1-2-3-4-16(28)25-9-11-26(12-10-25)18-17-19(22-13-21-18)27(24-23-17)15-7-5-14(20)6-8-15/h5-8,13H,2-4,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEDSVZDMWPBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one

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